N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C10H9N5O |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C10H9N5O/c1-2-7(16-3-1)4-11-9-8-5-14-15-10(8)13-6-12-9/h1-3,5-6H,4H2,(H2,11,12,13,14,15) |
InChI Key |
KWGOKOFSPBXMSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC2=NC=NC3=C2C=NN3 |
Origin of Product |
United States |
Biological Activity
N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-inflammatory applications. This article presents a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a furan-2-ylmethyl group. Its molecular formula is with a molecular weight of approximately 217.21 g/mol. The unique structural elements contribute to its biological interactions.
This compound primarily targets the Epidermal Growth Factor Receptor (EGFR) , which plays a crucial role in cell proliferation and survival. By inhibiting EGFR signaling pathways, the compound can potentially reduce tumor growth and enhance apoptosis in cancer cells .
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF7 | 3.79 | EGFR inhibition | |
| A549 | 26 | Induces apoptosis | |
| Hep-2 | 3.25 | Cell cycle arrest | |
| NCI-H460 | 42.30 | Inhibition of proliferation |
The compound's effectiveness against these cell lines indicates its potential as an anti-cancer agent, particularly in targeting tumors that express high levels of EGFR.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. It may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .
Case Studies
- Study on MCF7 Cells : A study evaluated the impact of this compound on MCF7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 3.79 µM, suggesting strong anti-proliferative effects through EGFR pathway inhibition .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to controls, further supporting its potential as an effective therapeutic agent against cancer .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other pyrazolo[3,4-d]pyrimidine derivatives:
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 3.79 | EGFR |
| 1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 5.00 | CDK Inhibition |
| Ethyl 1-(2-hydroxypropyl)-3-(aryl)-pyrazole derivatives | 26 | Apoptosis Induction |
This comparison illustrates that while there are several compounds with promising activities, this compound shows particularly potent activity against EGFR-expressing tumors.
Scientific Research Applications
Structural Characteristics
N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The furan moiety enhances its binding affinity to various molecular targets, making it a candidate for drug development.
Cancer Therapy
Mechanism of Action:
The compound has shown promising results as an inhibitor of several key proteins involved in cancer progression. Its mechanism typically involves binding to active sites on enzymes or receptors, leading to altered cellular responses that inhibit tumor growth.
Case Studies:
Recent studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These results indicate significant potential for further development as an anticancer agent .
Anti-inflammatory Applications
The anti-inflammatory properties of this compound have been explored in several pharmacological studies. It has been found to inhibit pro-inflammatory cytokines and exhibit lower ulcerogenic activity compared to established anti-inflammatory drugs like Diclofenac.
Pharmacological Screening:
In animal models, the compound demonstrated efficacy in reducing carrageenan-induced edema, suggesting its potential as a safer alternative for treating inflammatory conditions .
Antimicrobial Activity
Preliminary investigations have indicated that derivatives of pyrazolo[3,4-d]pyrimidine can possess antimicrobial properties. This compound has shown effectiveness against certain bacterial strains, making it a candidate for further research into antimicrobial therapies .
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multi-step organic reactions:
Key Steps Include:
- Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization.
- Introduction of the furan-2-ylmethyl group via nucleophilic substitution reactions.
These synthetic methods are crucial for optimizing yield and purity for subsequent biological testing .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives and Their Properties
Key Structural and Functional Insights
Substituent Effects on Potency: Chloro/Fluorophenyl Groups: Derivatives like S29 and SI388 show high kinase inhibition due to hydrophobic interactions with ATP-binding pockets . Thioether Modifications: The 6-(methylthio) group in SI388 enhances Src inhibition, while allylthio groups in HNTs-loaded compounds improve tumor targeting . Furan vs.
Synergistic Effects: A pyrazolo[3,4-d]pyrimidin-4-amine derivative in synergizes with dexamethasone to suppress chemokine production in rheumatoid arthritis .
Synthetic Strategies: Suzuki Coupling: Used to introduce aryl groups (e.g., quinolinyl, naphthalenyl) in . Vilsmeier–Haack Reaction: Applied in for hybrid compound synthesis .
Hypothesized Profile of N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
While direct data is absent, inferences can be drawn:
- Solubility : The furan ring’s polarity may improve aqueous solubility compared to chlorophenyl analogs.
- Target Binding : Electron-rich furan could engage in π-π stacking or hydrogen bonding, similar to fluorobenzyl groups in S27.
- Metabolism : Furan rings are prone to oxidative metabolism, which may shorten half-life compared to halogenated derivatives.
Preparation Methods
Malononitrile-Based Ring Formation
Patent WO2016170545A1 describes a multi-step process for pyrazolo[3,4-d]pyrimidines, involving malononitrile as a key reagent. For N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, this could entail:
-
Reacting 4-phenoxyphenylboronic acid with a pyrazole precursor in tetrahydrofuran (THF) at 15°C.
-
Methylation using dimethyl sulfate in 1,4-dioxane with potassium carbonate.
-
Amination with furfurylamine under basic conditions.
This approach emphasizes low-temperature steps (<15°C) to control regioselectivity.
Nucleophilic Substitution Approaches
Direct Amination of Halogenated Intermediates
Halogenated pyrazolo[3,4-d]pyrimidines react with primary amines to introduce substituents. For instance, 4-chloro-1H-pyrazolo[3,4-d]pyrimidine treated with furfurylamine in dimethylformamide (DMF) at 100°C for 2 hours yields the target compound. Palladium catalysts like Pd(dppf)Cl₂ enhance efficiency, achieving yields up to 75%.
Solvent and Base Optimization
The choice of solvent and base critically impacts yield. A PubMed Central study reports 45–56% yields for analogous compounds using ethanol or butanol under reflux. Diisopropylethylamine (DIPEA) in THF improves nucleophilic substitution kinetics, while sodium bicarbonate in acetone aids in situ methylation.
Metal-Catalyzed Coupling Reactions
Buchwald-Hartwig Amination
Palladium-catalyzed amination could directly attach the furfurylamine group to a chlorinated pyrazolo[3,4-d]pyrimidine. Using Xantphos as a ligand and cesium carbonate as a base in toluene at 110°C, this method has produced 68–72% yields for related amines.
Purification and Characterization
Crystallization Techniques
Crystalline forms are isolated via solvent-antisolvent pairs. For example, 10% methanol in dichloromethane at 25–30°C precipitates pure product. Silica gel chromatography with methanol/dichloromethane (1:20 v/v) further purifies the compound.
Spectroscopic Validation
-
IR Spectroscopy : Key peaks include N–H stretches at 3447–3420 cm⁻¹ and C=O/C=N vibrations at 1697–1560 cm⁻¹.
-
NMR : ¹H NMR typically shows furan protons at δ 6.2–7.4 ppm and pyrazolo[3,4-d]pyrimidine protons at δ 8.1–8.9 ppm.
Comparative Analysis of Methods
Q & A
Q. What are the common synthetic routes for N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can reaction conditions be optimized?
Answer: The compound is typically synthesized via multi-step reactions involving:
- Nucleophilic substitution : Reacting pyrazolo[3,4-d]pyrimidin-4-amine precursors with furfuryl halides in solvents like acetonitrile or dichloromethane under reflux .
- Reductive amination : Using aldehydes (e.g., furfural) with amines in the presence of reducing agents like NaBH₃CN .
- Protection/deprotection strategies : Boc-protected intermediates are deprotected under acidic conditions (e.g., HCl/dioxane) to yield the final amine .
Q. Optimization Tips :
Q. What analytical techniques are critical for characterizing this compound?
Answer: Key techniques include:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., furylmethyl group at δ 4.5–5.0 ppm for –CH₂–) and aromatic protons (δ 7.0–8.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., m/z 287.32 for C₁₁H₁₀N₆O) .
- IR Spectroscopy : Detect NH stretches (~3150 cm⁻¹) and furan C–O–C vibrations (~1015 cm⁻¹) .
- HPLC-PDA : Assess purity (>95%) and stability under storage conditions .
Q. How is the compound screened for preliminary biological activity in academic research?
Answer: Initial screening involves:
- Kinase inhibition assays : Test against Src family kinases or CDPKs using ADP-Glo™ kits (IC₅₀ values <100 nM indicate potency) .
- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., neuroblastoma SH-SY5Y) to determine EC₅₀ .
- Solubility and stability : Measure in PBS (pH 7.4) and simulated gastric fluid (SGF) using LC-MS .
Advanced Research Questions
Q. How do structural modifications of the pyrazolo[3,4-d]pyrimidine core influence target selectivity (e.g., Src vs. CDPK1)?
Answer: SAR studies reveal:
- C3 substituents : Bulky groups (e.g., naphthyl) enhance CDPK1 inhibition by occupying hydrophobic pockets (IC₅₀ = 12 nM vs. 85 nM for unsubstituted analogs) .
- N1 alkylation : Methyl or cyclopropylmethyl groups reduce hERG binding (e.g., hERG IC₅₀ >10 µM vs. 1.2 µM for unmodified compounds) .
- C6 modifications : Thiomethyl or ethoxy groups improve metabolic stability (t₁/₂ >120 min in liver microsomes) .
Q. Experimental Design :
Q. What strategies improve CNS penetration and oral bioavailability of pyrazolo[3,4-d]pyrimidin-4-amine derivatives?
Answer: Key approaches include:
- LogP optimization : Target LogP 2–3 via substituent tuning (e.g., morpholinoethoxy groups reduce LogP from 4.1 to 2.8) .
- P-glycoprotein evasion : Replace basic amines with neutral heterocycles (e.g., tetrahydrofuran) to minimize efflux .
- Prodrug design : Esterify amines (e.g., acetyl prodrugs) to enhance intestinal absorption .
Q. Validation Methods :
Q. How are contradictory data resolved in target validation (e.g., off-target effects in kinase panels)?
Answer:
- Broad kinase profiling : Use panels (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., ABL1 or JAK2 inhibition) .
- CRISPR/Cas9 knockouts : Confirm phenotype rescue in target-deficient cell lines .
- Crystallography : Solve co-crystal structures (e.g., PDB ID 5L2S) to validate binding poses .
Example : SI388 (a related compound) showed Src inhibition (IC₅₀ = 9 nM) but also affected VEGFR2 (IC₅₀ = 220 nM). Kinase knockouts confirmed Src-driven cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
